4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
Description
4-[(2,4-Dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 2,4-dichlorophenylsulfanyl moiety at position 4, and an ethyl-substituted amine at position 2.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3S/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTYVEFIGZWGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147209 | |
| Record name | 4-[(2,4-Dichlorophenyl)thio]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339011-07-3 | |
| Record name | 4-[(2,4-Dichlorophenyl)thio]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339011-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Dichlorophenyl)thio]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 2,4-dichlorophenyl thiol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Insights :
- Solubility : The N-ethyl group offers a balance between solubility and steric effects, unlike bulkier N-isopropyl substituents (e.g., ).
- Electronic Effects : The trifluoromethyl group at position 6 (common in all listed compounds) contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and influencing reactivity .
Antimicrobial Activity
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] analogs (e.g., ) showed moderate antibacterial and antifungal activity, attributed to hydrogen bonding (N–H···N) and π–π stacking interactions.
- 6-Methyl-2-phenylpyrimidine derivatives (e.g., ) demonstrated microbicidal efficacy against Gram-positive bacteria, with activity linked to the presence of electron-withdrawing groups (e.g., Cl, CF₃).
Structural Determinants of Activity
- Hydrogen Bonding : The absence of a free NH₂ group in the target compound (vs. ) may reduce direct hydrogen-bonding interactions with microbial targets.
- Aromatic Interactions : The 2,4-dichlorophenyl group could enhance binding to hydrophobic pockets in enzymes or receptors compared to methoxy or ethoxy substituents (e.g., ).
Crystallographic and Conformational Analysis
- Dihedral Angles: In analogs like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl] derivatives, dihedral angles between the pyrimidine ring and aryl substituents range from 2.7° to 86.1°, influencing molecular rigidity and target binding .
- Hydrogen-Bond Networks : Unlike polymorphic forms of N-(4-chlorophenyl) analogs (which form chains via N–H···N bonds ), the target compound’s ethyl group may limit intermolecular hydrogen bonding, favoring hydrophobic interactions instead.
Biological Activity
The compound 4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12Cl2F3N3S
- Molecular Weight : 363.23 g/mol
This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dichlorophenyl sulfanyl moiety, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in preclinical evaluations.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays demonstrated that the compound exhibits cytotoxicity, particularly against the HeLa cell line, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to be linked to the disruption of cellular signaling pathways involved in cell cycle regulation and apoptosis induction .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Synthesis : The presence of the pyrimidine ring suggests potential interference with nucleic acid synthesis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : Some derivatives have been reported to possess antioxidant properties, which could contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .
Comparative Efficacy
A comparative analysis of various pyrimidine derivatives revealed that those with electron-withdrawing groups, such as trifluoromethyl and dichlorophenyl, tend to exhibit enhanced biological activity. This correlates with increased lipophilicity and improved cellular uptake .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| K5 (similar derivative) | MCF-7 | 10 | DNA synthesis inhibition |
| Other derivatives | A549 | 20 | Oxidative stress reduction |
Study 1: Evaluation of Antiproliferative Activity
In a study conducted by researchers at Monash University, various pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities. The compound demonstrated significant cytotoxicity against the HeLa cell line, outperforming several known anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Mechanistic Insights into Cytotoxicity
A detailed investigation into the mechanism of action revealed that the compound activates caspase pathways leading to apoptosis. This was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells. Additionally, Western blot analyses indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Q & A
Q. How can conflicting data on hydrogen-bonding networks in crystal structures be reconciled?
- Methodological Answer :
- High-resolution XRD : Collect data at <1.0 Å resolution to resolve weak interactions (e.g., C–H⋯π) .
- Hirshfeld surface analysis : Quantify intermolecular contacts and compare with theoretical models .
- Neutron diffraction : Resolve proton positions in hydrogen bonds, though limited by crystal size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
